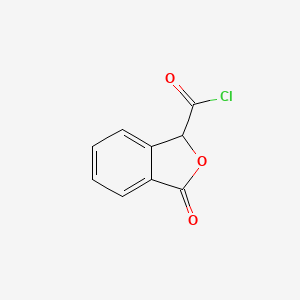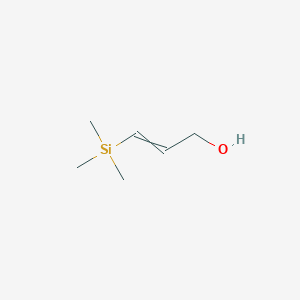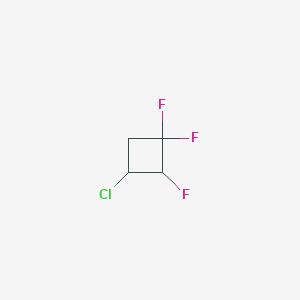
3-Chloro-1,1,2-trifluorocyclobutane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloro-1,1,2-trifluorocyclobutane is an organofluorine compound with the molecular formula C4H4ClF3 It is a cyclobutane derivative where three hydrogen atoms are replaced by fluorine atoms and one by a chlorine atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-1,1,2-trifluorocyclobutane typically involves the halogenation of cyclobutane derivatives. One common method is the reaction of cyclobutene with chlorine and fluorine sources under controlled conditions. The reaction is usually carried out in the presence of a catalyst and at specific temperatures to ensure the selective substitution of hydrogen atoms with chlorine and fluorine.
Industrial Production Methods
Industrial production of this compound involves large-scale halogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product. The use of environmentally friendly solvents and reagents is also considered to minimize the environmental impact of the production process.
化学反应分析
Types of Reactions
3-Chloro-1,1,2-trifluorocyclobutane undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Addition Reactions: It can undergo addition reactions with various reagents, leading to the formation of more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium fluoride, and other nucleophiles. The reactions are typically carried out in polar solvents at moderate temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with potassium fluoride can yield 3-fluoro-1,1,2-trifluorocyclobutane, while oxidation with potassium permanganate can produce cyclobutane derivatives with additional oxygen-containing functional groups.
科学研究应用
3-Chloro-1,1,2-trifluorocyclobutane has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds, which are valuable in materials science and pharmaceuticals.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for the development of new drugs and therapeutic agents.
Industry: It is used in the production of specialty chemicals, including surfactants, lubricants, and polymers.
作用机制
The mechanism by which 3-Chloro-1,1,2-trifluorocyclobutane exerts its effects involves its interaction with molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules or other chemical species. This interaction can lead to the formation of covalent bonds, altering the structure and function of the target molecules. The specific pathways involved depend on the context of its use, whether in biological systems or chemical reactions.
相似化合物的比较
Similar Compounds
1,1,2-Trichloro-2,3,3-trifluorocyclobutane: This compound has similar halogenation patterns but with an additional chlorine atom.
1-Chloro-1,2,2-trifluorocyclobutane: Another closely related compound with a different arrangement of chlorine and fluorine atoms.
Uniqueness
3-Chloro-1,1,2-trifluorocyclobutane is unique due to its specific substitution pattern, which imparts distinct chemical properties
属性
分子式 |
C4H4ClF3 |
|---|---|
分子量 |
144.52 g/mol |
IUPAC 名称 |
3-chloro-1,1,2-trifluorocyclobutane |
InChI |
InChI=1S/C4H4ClF3/c5-2-1-4(7,8)3(2)6/h2-3H,1H2 |
InChI 键 |
ZBVGHORAZDEGTE-UHFFFAOYSA-N |
规范 SMILES |
C1C(C(C1(F)F)F)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


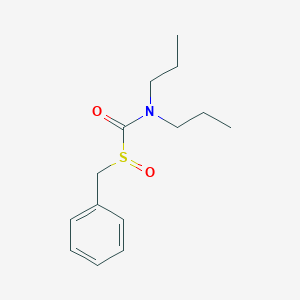


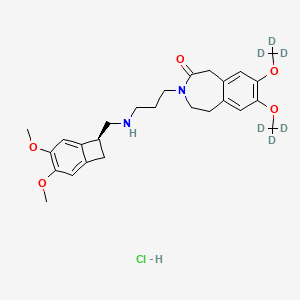
![5-Methyl-2-[(4-methylphenyl)methyl]-1,3-benzoxazole](/img/structure/B12437195.png)

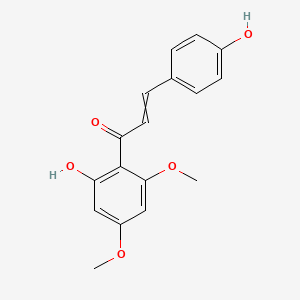

![4,4'-Dimethyl 2-methyl-[1,1'-biphenyl]-4,4'-dicarboxylate](/img/structure/B12437214.png)
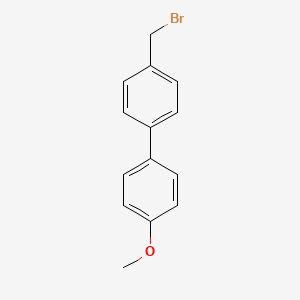

![Methyl 3-(tert-butyl)benzo[d]isoxazole-5-carboxylate](/img/structure/B12437221.png)
